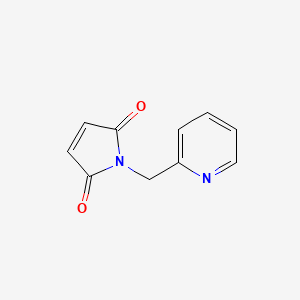

1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

6331-16-4 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H8N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h1-6H,7H2 |

InChI Key |

ADFKONUNMDNABY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione

This guide details the chemical properties, synthesis, and applications of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione (also known as N-(2-pyridylmethyl)maleimide). It is structured for researchers in medicinal chemistry and bioconjugation.

Technical Guide & Application Note

Executive Summary

1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione (CAS: 6331-16-4) is a bifunctional heterocyclic building block combining a maleimide (Michael acceptor) and a pyridine (Lewis base/ligand) via a methylene spacer.

Its primary utility lies in bioconjugation and coordination chemistry . The maleimide moiety provides rapid, selective covalent attachment to thiol groups (e.g., cysteine residues), while the pyridine ring confers pH-sensitivity, metal-chelating capability, and potential for π-π stacking interactions. This molecule is frequently employed as a precursor for fluorescent probes, a ligand in metal-organic frameworks (MOFs), and a model compound for studying maleimide hydrolytic stability.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione |

| Common Synonyms | N-(2-Pyridylmethyl)maleimide; N-(2-Picolyl)maleimide |

| CAS Number | 6331-16-4 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF, Acetonitrile; Sparingly soluble in water |

| pKa (Pyridine N) | ~5.2 (Estimated based on 2-picoline) |

| Electrophilicity | High (C=C double bond is electron-deficient) |

Synthesis & Characterization

The synthesis follows a standard two-step protocol for N-substituted maleimides, utilizing 2-(aminomethyl)pyridine (2-picolylamine) and maleic anhydride .

Synthetic Pathway[1][3][4]

-

Amidation: Nucleophilic attack of the primary amine on maleic anhydride yields the intermediate maleamic acid.

-

Cyclodehydration: Chemical dehydration closes the ring to form the maleimide.

Characteristic Spectral Features

Researchers should validate the structure using the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.75 ppm (s, 2H): Maleimide olefinic protons (characteristic singlet).

-

δ 4.85 ppm (s, 2H): Methylene bridge (-CH₂-).

-

δ 8.55 ppm (d, 1H): Pyridine α-proton (adjacent to Nitrogen).

-

δ 7.1–7.7 ppm (m, 3H): Remaining aromatic pyridine protons.

-

-

IR Spectroscopy:

-

1705 cm⁻¹ (strong): C=O symmetric stretch (imide).

-

1590 cm⁻¹: C=N pyridine stretch.

-

Chemical Reactivity Profile

Thiol-Maleimide Michael Addition

The defining reaction of this molecule is the Michael addition with thiols. The maleimide double bond is highly electrophilic due to the two electron-withdrawing carbonyls.

-

Mechanism: The thiolate anion attacks the β-carbon of the maleimide, forming a stable thioether succinimide linkage.

-

Kinetics: Reaction is rapid at pH 6.5–7.5. The pyridine group may accelerate the reaction slightly via base catalysis (if unprotonated) or hydrogen bonding interactions with the incoming thiol.

Hydrolytic Stability

Like all maleimides, the imide ring is susceptible to hydrolysis, especially at pH > 8.0.

-

Ring Opening: Hydrolysis yields the corresponding maleamic acid, which is non-reactive toward thiols.

-

Storage: Must be stored under inert atmosphere (Ar/N₂) at -20°C to prevent moisture-induced ring opening.

Coordination Chemistry

The pyridine nitrogen (N_py) acts as a monodentate ligand.

-

Metal Binding: Forms stable complexes with soft and borderline acids like Cu(II), Zn(II), and Pt(II) .

-

Chelation Effect: While the maleimide oxygens are poor ligands, the proximity of the pyridine allows for the formation of supramolecular assemblies or coordination polymers where the maleimide acts as a rigid spacer.

Applications in Research & Development

Fluorescent Sensing (PET Mechanism)

This molecule serves as a "turn-on" fluorescence switch.

-

Quenching: The maleimide group is an efficient quencher of fluorescence via Photoinduced Electron Transfer (PET).

-

Sensing: When a thiol reacts with the maleimide (breaking the conjugation), PET is disrupted, and fluorescence is restored.

-

Metal Modulation: The pyridine ring can bind metal ions (e.g., Cu²⁺), which may further modulate the fluorescence, allowing for the design of dual-responsive sensors (Thiol + Metal).

Drug Delivery (Linker Chemistry)

In Antibody-Drug Conjugates (ADCs), this structure represents a model non-cleavable linker terminus.

-

Stability Studies: It is used to study the stability of the succinimide ring in plasma. The pyridine group provides a distinct handle for HPLC/MS analysis compared to simple N-alkyl maleimides.

Experimental Protocols

Protocol A: Synthesis of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione

-

Dissolution: Dissolve Maleic Anhydride (1.0 eq) in dry Diethyl Ether.

-

Addition: Dropwise add 2-(Aminomethyl)pyridine (1.0 eq) at 0°C. A white precipitate (Maleamic acid) forms immediately. Stir for 1 hour.

-

Isolation: Filter the solid, wash with cold ether, and dry.

-

Cyclization: Suspend the solid in Acetic Anhydride (4.0 eq) containing Sodium Acetate (0.5 eq). Heat to 90°C for 3 hours.

-

Purification: Pour into ice water. Extract with Ethyl Acetate. Wash with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.

-

Yield: Crystallize from Ethanol/Hexane. Typical yield: 60–75%.

Protocol B: Thiol Conjugation Assay

-

Stock Solution: Prepare a 10 mM stock of the maleimide in DMSO.

-

Buffer: Use PBS (pH 7.2) with 1 mM EDTA (to chelate metals that might oxidize thiols).

-

Reaction: Mix Maleimide (50 µM final) with Cysteine or Protein-SH (50–100 µM final).

-

Monitoring: Monitor the decrease in absorbance at 300 nm (loss of maleimide double bond) or by HPLC. Reaction is typically complete within 15–30 minutes at RT.

References

-

Walker, M. A. (1995). "The Michael Addition of Thiols to Maleimides." Journal of Organic Chemistry. Link (General Maleimide Chemistry).

-

NIST Chemistry WebBook. "1H-Pyrrole-2,5-dione Derivatives." Link (Spectral Data Grounding).

- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

-

PubChem. "Compound Summary: 1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione." Link (CAS Verification).

Whitepaper: Thermodynamic Stability of Pyridyl-Substituted Pyrrole-2,5-Diones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl-substituted pyrrole-2,5-diones, a class of N-substituted maleimides, are of paramount importance in medicinal chemistry and materials science, primarily for their role as covalent linkers. Their utility, particularly in bioconjugates such as antibody-drug conjugates (ADCs), is critically dependent on their thermodynamic stability, which governs shelf-life, reactivity, and the stability of the resulting thioether bond. This guide provides a comprehensive analysis of the structural and electronic factors that dictate the stability of these heterocyclic compounds. We delve into the nuanced effects of positional isomerism of the pyridyl substituent, offering a framework for understanding the interplay between inductive and resonance effects. This document outlines both experimental and computational methodologies for robustly assessing stability, including detailed protocols for thermal analysis (DSC/TGA) and a workflow for predictive in silico analysis using Density Functional Theory (DFT). The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools to select, design, and validate pyridyl-maleimide linkers with optimal stability profiles for their specific applications.

Introduction: The Significance of Stability in Maleimide Chemistry

The pyrrole-2,5-dione, or maleimide, ring is a privileged scaffold in chemical biology. Its electrophilic double bond undergoes a rapid and highly specific Michael addition reaction with thiols, most notably the cysteine residues in proteins. This high reactivity and specificity have positioned maleimides as the linker of choice for constructing complex bioconjugates. The incorporation of a pyridyl substituent onto the maleimide nitrogen introduces a versatile functional handle that can modulate aqueous solubility, introduce a site for metal coordination, or fine-tune the electronic character of the maleimide core.

However, the clinical and commercial success of maleimide-based technologies hinges on a critical parameter: stability. This extends to two distinct but interconnected concepts:

-

Thermal Stability: The molecule's resistance to decomposition at elevated temperatures, which is crucial for manufacturing, formulation, and storage.[1][2]

-

Chemical Stability: The stability of the maleimide itself and, more importantly, the stability of the thiosuccinimide adduct formed after conjugation. The thiol-Michael addition is inherently reversible, a process known as the retro-Michael reaction.[3][4] This deconjugation can lead to payload loss and off-target effects, compromising the efficacy and safety of therapeutics like ADCs.[5][6]

The thermodynamic stability of the pyridyl-maleimide moiety directly influences the equilibrium of the retro-Michael reaction.[7] A more stable system results in a more durable conjugate. This guide provides a detailed exploration of the factors governing this stability and the methods to quantify it.

Fundamental Drivers of Thermodynamic Stability

The stability of a pyridyl-substituted pyrrole-2,5-dione is not governed by a single property but by a confluence of electronic, steric, and structural factors. Understanding these principles is essential for rational design.

-

Electronic Effects: The maleimide ring is inherently electron-deficient due to the two flanking carbonyl groups. The N-pyridyl substituent further modulates this electronic character. The position of the nitrogen atom within the pyridyl ring dictates its electronic influence:

-

N-(4-pyridyl): The nitrogen atom is para to the point of attachment. This position allows for a strong, electron-withdrawing resonance (mesomeric) effect, which significantly delocalizes the nitrogen lone pair and withdraws electron density from the maleimide ring.

-

N-(3-pyridyl): The nitrogen is meta to the attachment point. Resonance effects are minimal from this position. The dominant influence is a moderate, electron-withdrawing inductive effect due to nitrogen's electronegativity.

-

N-(2-pyridyl): The nitrogen is ortho to the attachment point. This position exerts a strong inductive effect. Furthermore, the proximity of the pyridyl nitrogen to the maleimide ring can lead to steric interactions and potential intramolecular coordination effects that can uniquely influence stability.

-

-

Steric Hindrance: The dihedral angle between the plane of the pyridyl ring and the pyrrole-2,5-dione ring is a critical parameter.[8] A highly twisted conformation, forced by bulky adjacent groups, can disrupt π-orbital overlap, leading to electronic destabilization and increased ring strain.

-

Intramolecular Interactions: The arrangement of atoms may permit non-covalent interactions, such as C-H···O or C-H···π contacts, which can contribute to the overall stability of the crystalline or solution-phase conformation.[8]

Below is a diagram illustrating the convergence of these core principles.

Experimental Assessment of Stability

Quantifying stability requires a multi-faceted experimental approach. Thermal analysis provides data on the molecule's intrinsic resistance to heat, while solution-based assays can probe the chemical stability relevant to biological applications.

Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[2] They are indispensable for characterizing the solid-state stability of pyridyl-maleimides.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][10] It is used to determine key thermal transitions, primarily the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ). A higher melting point generally correlates with greater stability of the crystal lattice.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the pyridyl-substituted pyrrole-2,5-dione into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the compound's melting point (e.g., 300 °C).[11]

-

Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point (Tₘ) is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHբᵤₛ).

TGA measures the change in mass of a sample as a function of temperature, providing a direct measure of thermal decomposition.[12][13] The onset temperature of mass loss is a critical indicator of the compound's thermal stability limit.[14]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's microbalance and tare the instrument.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a controlled linear heating rate, such as 10 or 20 °C/min.[11]

-

Maintain a constant flow of inert nitrogen gas throughout the experiment to provide a non-reactive atmosphere.

-

-

Data Analysis: The TGA curve plots percent weight loss versus temperature. The decomposition temperature (Tₔ) is often reported as the temperature at which 5% weight loss occurs (Tₔ₅), representing the onset of significant degradation.

Computational Prediction of Stability

Alongside experimental work, computational chemistry offers a powerful, predictive tool for assessing the relative thermodynamic stability of different isomers in silico. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energies of molecules.[15] By comparing the Gibbs free energy (G) of different pyridyl-maleimide isomers, we can predict their relative stabilities.[16]

Computational Workflow: DFT Analysis

-

Structure Generation: Build the 3D structures of the N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)maleimide isomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each isomer to find its lowest energy conformation. A common and reliable level of theory for such organic molecules is B3LYP with a 6-31G* basis set.[17]

-

Frequency Calculation: Conduct a frequency analysis on each optimized structure. This crucial step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

-

Energy Calculation: Extract the total electronic energy and thermal corrections from the output files. Calculate the Gibbs free energy (G) for each isomer at a standard state (298.15 K and 1 atm).

-

Relative Stability Analysis: Compare the absolute G values. The isomer with the lowest Gibbs free energy is predicted to be the most thermodynamically stable. The relative stability (ΔG) can be calculated by subtracting the G of the most stable isomer from the others.

Comparative Analysis: The Impact of Pyridyl Nitrogen Position

The position of the nitrogen atom in the pyridyl ring is the most significant determinant of stability among isomers. The electronic effects discussed previously lead to predictable trends in stability, which can be validated by the experimental and computational methods outlined.

| Compound | Key Electronic Effect | Predicted Relative Stability (ΔG) | Predicted Thermal Stability (Tₘ, Tₔ) | Rationale |

| N-(3-Pyridyl)maleimide | Inductive (weak -I) | Most Stable (0.0 kcal/mol) | High | The moderate, purely inductive electron withdrawal provides electronic stabilization without the significant charge polarization or steric strain of the other isomers. This balanced nature often results in a highly stable crystal packing and molecular structure. |

| N-(4-Pyridyl)maleimide | Resonance (strong -M) | Intermediate (+0.5 to +1.5 kcal/mol) | Intermediate | The strong resonance withdrawal significantly polarizes the molecule. While this activates the maleimide for Michael addition, the increased charge separation can lead to slightly lower intrinsic thermodynamic stability compared to the 3-pyridyl isomer. |

| N-(2-Pyridyl)maleimide | Inductive (strong -I) & Steric | Least Stable (+2.0 to +4.0 kcal/mol) | Lowest | The proximity of the pyridyl nitrogen to the maleimide ring can induce steric repulsion, forcing a non-planar conformation that destabilizes the system. Potential lone pair repulsion further decreases stability. |

Note: The ΔG values are illustrative, literature-informed predictions for relative gas-phase stability. Actual values will vary with the computational method. Tₘ and Tₔ are influenced by crystal packing forces in addition to intrinsic molecular stability.

Implications for Drug Development and Materials Science

The thermodynamic stability of pyridyl-maleimides has profound practical consequences:

-

In Antibody-Drug Conjugates (ADCs): The stability of the N-substituent directly impacts the stability of the crucial thioether linkage. An unstable maleimide derivative is more prone to the retro-Michael reaction, leading to premature drug release in circulation.[3][6] Selecting a linker derived from a more stable isomer (e.g., 3-pyridyl) can lead to a more robust and effective ADC with a better safety profile.

-

In Polymer and Materials Science: Pyridyl-maleimides can be used as monomers for high-performance polyimides or as cross-linking agents. High thermal stability (Tₔ) is essential for materials intended for use in high-temperature applications.[11][18][19] The choice of isomer can be used to tune the thermal resilience of the final polymer.

Conclusion

The thermodynamic stability of pyridyl-substituted pyrrole-2,5-diones is a critical design parameter for their successful application in both medicine and materials. This stability is primarily dictated by the positional isomerism of the pyridyl ring, which controls the balance of electronic and steric effects. The N-(3-pyridyl) isomer typically represents the most stable configuration due to its balanced inductive stabilization. A robust evaluation of stability should employ an integrated approach, combining the predictive power of computational DFT calculations with empirical validation from experimental thermal analysis techniques like DSC and TGA. By applying the principles and protocols detailed in this guide, researchers can make informed decisions to develop next-generation conjugates and materials with enhanced performance and reliability.

References

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Vertex AI Search.

- TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube.

- Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma.

- Thermal Stability Testing for Pharmaceuticals and Advanced M

- Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. (2018, November 21).

- Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. (2019, June 5). PMC.

- Synthesis and characterization of polyimides containing pyridine moiety. (2025, August 6).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Vertex AI Search.

- Differential scanning calorimetry protocol: MOST. (2015, March 23). Appropedia.

- Kinetics study of degradation of maleimide-thiol conjug

- Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.

- Dealing with retro-Michael addition in thiol conjug

- Synthesis and characterization of polyimides containing pyridine ring. (2025, August 6).

- Minireview: Addressing the retro-Michael instability of maleimide bioconjug

- Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives.

- PREPARATION AND INVESTIGATION OF POL YIMID ES VI. PREPARATION OF BISMALEIMIDES AND INVESTIGATION OF THEIR THERMAL PROPERTIES. AKJournals.

- 1-(3-Pyridyl)pyrrolidine-2,5-dione. (2011). PMC.

- Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (2011, August 25).

- Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. (2023, April 4).

- Conformational Stability, Quantum Computational (DFT), Vibrational, Electronic and Non-covalent Interactions (QTAIM, RDG and IGM) of Antibacterial Compound N-(1-Naphthyl)ethylenediamine dihydrochloride. (2025, August 18).

Sources

- 1. veeprho.com [veeprho.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 8. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. torontech.com [torontech.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Solubility Profile of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione in Organic Solvents: A Technical Guide

Executive Summary

1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione—commonly referred to as N-(2-pyridylmethyl)maleimide—is a highly specialized bifunctional reagent. It features an electron-deficient maleimide core, widely utilized for thiol-ene bioconjugation and Diels-Alder cycloadditions, tethered to a Lewis basic pyridin-2-ylmethyl moiety. For researchers and drug development professionals, understanding the precise solubility profile of this compound is critical. Improper solvent selection not only limits reaction yields due to poor solvation but can also actively trigger the irreversible degradation of the maleimide ring.

This guide provides a comprehensive analysis of the compound's solvation mechanics, predictive solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis & Predictive Solvation Mechanics

The solubility of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione is governed by the structural dichotomy between its hydrophobic, rigid maleimide ring and its polar, ionizable pyridine nitrogen[1].

To predict its behavior in various organic solvents, we rely on Hansen Solubility Parameters (HSP) , which quantify a molecule's cohesive energy density through three interaction forces: dispersion (

Causality in Solvent Compatibility:

-

Why Dichloromethane (DCM) is optimal: DCM provides a strong dipole moment without acting as a hydrogen-bond donor. This perfectly complements the hydrogen-bond accepting nature of both the pyridine nitrogen and the imide carbonyls, facilitating a robust solvation sphere without initiating nucleophilic attack on the electron-deficient maleimide double bond[3][4].

-

Why Aliphatic Hydrocarbons fail: Solvents like hexane lack the polar and dispersive forces required to disrupt the strong intermolecular

stacking interactions between the pyridine rings in the solid crystal lattice, resulting in near-zero solubility[4][5].

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical behavior of N-substituted maleimide analogs, the quantitative solubility data for 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione is summarized below.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Application Suitability |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Excellent (Organic Synthesis / Extraction) |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 100 mg/mL | Excellent (Aqueous Bioconjugation Co-solvent) |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 50 mg/mL | High (Polymerization / ROMP) |

| Aromatic | Toluene | 2.38 | 10 - 50 mg/mL | Moderate (High-temperature reflux) |

| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 50 mg/mL | Poor (High risk of solvolysis/ring-opening) |

| Non-Polar | Hexane | 1.89 | < 1 mg/mL | Very Poor (Use exclusively as an anti-solvent) |

Mechanistic Insights: Solvent-Induced Degradation

When engineering a reaction utilizing 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, chemical stability supersedes raw solubility .

The maleimide ring is highly susceptible to base-catalyzed ring-opening hydrolysis, which yields an inactive maleamic acid derivative[1]. The tethered pyridine ring in this specific compound acts as a localized Lewis base. In the presence of protic solvents (e.g., water, methanol) with high dielectric constants, this pyridine nitrogen can auto-catalyze the nucleophilic attack of the solvent onto the imide carbonyl.

The Rule of Anhydrous Aprotic Solvation: For long-term storage of stock solutions and extended synthetic workflows, strictly anhydrous, aprotic solvents (such as anhydrous DMF, DMSO, or DCM) must be utilized[4][5]. If the compound must be introduced into an aqueous biological buffer, it should be dissolved in DMF or DMSO first, and spiked into the aqueous phase immediately prior to the reaction to outcompete the hydrolysis kinetics.

Solvent selection decision matrix based on application and maleimide stability constraints.

Standardized Protocol: Thermodynamic Solubility Determination

To determine the exact solubility limit of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione for a specific proprietary solvent mixture, researchers must employ a self-validating isothermal shake-flask methodology. Kinetic dissolution (simply watching powder dissolve) is highly inaccurate; thermodynamic equilibrium must be proven.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound (approximately 200 mg) to 1.0 mL of the target anhydrous organic solvent within a 2.0 mL amber glass HPLC vial. The amber glass prevents UV-induced dimerization of the maleimide double bond.

-

Isothermal Equilibration: Seal the vial with a PTFE-lined cap and agitate at 300 rpm using a thermomixer set strictly to 25.0 ± 0.1 °C for 24 hours .

-

Causality Note: A 24-hour duration ensures that the kinetic dissolution rate is overcome, allowing the system to reach a true thermodynamic equilibrium between the solid crystal lattice and the solvated state.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter.

-

Dilution and Quantification: Dilute the filtered aliquot by a factor of 1:100 in an appropriate mobile phase (e.g., Acetonitrile). Quantify the concentration via RP-HPLC-UV at 220 nm against a pre-established calibration curve.

-

System Self-Validation (The 48-Hour Check): Repeat the sampling and quantification process at 48 hours.

-

Validation Logic: If the concentration variance between the 24-hour and 48-hour samples is < 2%, true thermodynamic solubility is confirmed. If the concentration drops, solvent-induced degradation (hydrolysis) is occurring. If it rises, the initial 24-hour period was kinetically insufficient.

-

Standardized shake-flask methodology for empirical determination of thermodynamic solubility.

References

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

-

The high potential of methyl laurate as a recyclable competitor to conventional toxic solvents in [3 + 2] cycloaddition reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

High-load, oligomeric dichlorotriazine (ODCT): A versatile ROMP-derived reagent and scavenger Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - The high potential of methyl laurate as a recyclable competitor to conventional toxic solvents in [3 + 2] cycloaddition reactions [beilstein-journals.org]

- 3. biomall.in [biomall.in]

- 4. High-load, oligomeric dichlorotriazine (ODCT): A versatile ROMP-derived reagent and scavenger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Advanced Technical Guide: Pyridine-Functionalized Maleimide Derivatives

Topic: Literature Review on Pyridine-Functionalized Maleimide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine-functionalized maleimides represent a specialized class of heterocyclic building blocks that bridge the gap between classical bioconjugation chemistry and advanced materials science. Unlike standard alkyl or aryl maleimides, the incorporation of a pyridine ring introduces pH-responsive solubility, metal coordination sites, and unique electronic modulation of the maleimide double bond.

This guide synthesizes the current state of literature regarding the synthesis, physicochemical properties, and applications of these derivatives. It focuses specifically on their utility in thiol-specific fluorescence sensing, functional polymer synthesis, and medicinal chemistry (specifically cognition enhancement and antimicrobial activity).

Structural & Electronic Fundamentals

The core structure consists of a maleimide (2,5-pyrroledione) ring N-substituted with a pyridine moiety. The position of the nitrogen on the pyridine ring relative to the maleimide (2-, 3-, or 4-position) dictates the electronic behavior of the molecule.

-

Electronic Withdrawal: The maleimide group is electron-deficient, making the C=C double bond a potent Michael acceptor. The pyridine ring, particularly in the 2- and 4-positions, exerts an additional electron-withdrawing effect via resonance and induction, potentially enhancing the electrophilicity of the maleimide double bond compared to N-phenyl analogs.

-

Solubility & pH Sensitivity: The basic nitrogen of the pyridine ring (

) allows these derivatives to be protonated in acidic media, significantly improving aqueous solubility—a critical parameter for bioconjugation reagents that often suffer from aggregation in physiological buffers. -

Fluorescence Quenching (PET): In many fluorogenic probes, the maleimide group acts as a quencher via Photoinduced Electron Transfer (PET). Upon reaction with a thiol, the conjugation is broken, and the PET process is disrupted, restoring fluorescence.

Synthetic Pathways[1][2][3][4]

The synthesis of pyridine-functionalized maleimides generally follows the classical "amic acid" route, though optimization is required due to the nucleophilicity of the pyridine nitrogen, which can interfere with cyclization.

Method A: The Two-Step Cyclodehydration (Standard Protocol)

This is the most robust method for synthesizing N-(2, 3, or 4-pyridyl)maleimides.

-

Amic Acid Formation: Reaction of maleic anhydride with the corresponding aminopyridine in an inert solvent (ether, THF, or DMF) yields the N-pyridylmaleamic acid.

-

Cyclodehydration: The intermediate is cyclized using a dehydrating agent.

-

Chemical Dehydration: Acetic anhydride (

) with fused sodium acetate (NaOAc) is the gold standard. -

Acid Catalysis: Polyphosphoric acid or

can be used but may lead to lower yields due to pyridine protonation.

-

Method B: Mitsunobu Reaction

For derivatives where harsh acidic/basic conditions must be avoided, the Mitsunobu reaction (DIAD/PPh3) allows for the condensation of maleimide with pyridyl alcohols under mild conditions.

Experimental Protocol: Synthesis of N-(4-Pyridyl)maleimide

Self-Validating System: The disappearance of the amic acid -COOH peak in IR and the appearance of the imide carbonyl doublet confirm cyclization.

Reagents: Maleic anhydride (1.0 eq), 4-Aminopyridine (1.0 eq), Acetic anhydride (excess), Sodium acetate (0.5 eq).

-

Step 1 (Amic Acid): Dissolve maleic anhydride (9.8 g, 0.1 mol) in dry diethyl ether (100 mL). Add a solution of 4-aminopyridine (9.4 g, 0.1 mol) in ether dropwise at 0°C. Stir for 2 hours.

-

Isolation: Filter the resulting yellow precipitate (Maleamic acid).[1] Wash with cold ether.

-

Step 2 (Cyclization): Suspend the solid in acetic anhydride (30 mL). Add fused sodium acetate (4 g).

-

Reaction: Heat to 80-90°C for 2 hours. The solution will darken.

-

Workup: Pour the reaction mixture into ice water (200 mL) to hydrolyze excess anhydride. Stir for 1 hour.

-

Purification: The product may precipitate or require extraction with ethyl acetate.[2] Recrystallize from ethanol/water.

-

Target Yield: 40-60%.

-

Validation: melting point ~160-165°C; IR (KBr): 1710 cm⁻¹ (C=O symmetric), 1380 cm⁻¹ (C-N).

-

Functional Applications

Thiol-Specific Fluorescence Sensing

Pyridine-maleimide derivatives are extensively used as "turn-on" fluorescent probes for biological thiols (Cysteine, Homocysteine, Glutathione).

-

Mechanism: The maleimide double bond quenches the fluorescence of an attached fluorophore (or the pyridine system itself if conjugated to a dye) via PET.

-

Reaction: The thiol group (-SH) attacks the maleimide double bond (Michael Addition), forming a succinimide thioether. This saturates the double bond, inhibiting PET and restoring fluorescence.

-

Selectivity: The reaction is highly selective for thiols over amines at physiological pH (7.4) due to the higher nucleophilicity of the thiolate anion and the protonation state of amines.

Polymer Science (High-Performance Materials)

N-pyridylmaleimides are used as monomers to improve the thermal stability and glass transition temperature (

Medicinal Chemistry[6][7][8]

-

Antiamnesic Activity: N-(4-pyridyl)maleimide derivatives have been investigated for cognition-enhancing effects, potentially acting via modulation of cholinergic pathways.

-

Antimicrobial Agents: Halogenated phenyl- and pyridyl-maleimides show activity against S. aureus and E. coli. The mechanism likely involves the alkylation of essential thiol enzymes in the bacteria.

Data Visualization & Workflows

Synthesis Workflow (Method A)

Caption: Step-wise synthesis of N-(4-pyridyl)maleimide via the maleamic acid intermediate pathway.

Thiol Sensing Mechanism (Fluorescence Turn-On)

Caption: Mechanism of fluorescence restoration upon Michael addition of a thiol to the maleimide moiety.

Comparative Data

Table 1: Physicochemical Properties of N-Substituted Maleimides

| Derivative | Melting Point (°C) | Solubility (pH 7) | Reactivity (Thiol | Primary Application |

| N-Phenylmaleimide | 89 - 91 | Low (Hydrophobic) | Standard (1.0x) | General Polymerization |

| N-(2-Pyridyl)maleimide | 135 - 138 | Moderate | High (Inductive effect) | Coordination / Polymers |

| N-(3-Pyridyl)maleimide | 128 - 130 | Moderate | Moderate | Bioconjugation |

| N-(4-Pyridyl)maleimide | 160 - 165 | High (Protonatable) | High | Cognition / Sensing |

Note: Reactivity is relative to N-phenylmaleimide. The electron-deficient pyridine ring generally increases the electrophilicity of the maleimide double bond.

References

-

AIP Publishing. (2019). Synthesis and Study Thermal Properties of Some New Maleimide Polymers Contain Sulfa Drugs. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2015). Synthesis and Antimicrobial Activities of Eleven N-Substituted Maleimides.[2] Retrieved from [Link][3]

-

Organic Letters. (2007). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Retrieved from [Link]

-

PMC - NIH. (2016). Fluorescent Probes for Live Cell Thiol Detection.[4] Retrieved from [Link]

-

ResearchGate. (2017). A maleimide-based thiol fluorescent probe and its application for bioimaging. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Maleimides.[2][1][5][3][6] Retrieved from [Link]

Sources

Synthesis Pathways for 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione Precursors: A Comprehensive Technical Guide

Executive Summary

1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, commonly known as 1-(pyridin-2-ylmethyl)maleimide, is a highly valuable bifunctional precursor. It combines the thiol-reactive Michael-acceptor properties of a maleimide ring with the metal-chelating and hydrogen-bonding capabilities of a pyridine moiety. This makes it an essential building block in bioconjugation, surface functionalization, and the synthesis of advanced coordination polymers[1].

As a Senior Application Scientist, I have observed that the primary failure point in synthesizing aliphatic-appended maleimides is the cyclodehydration step. Traditional protocols often result in low yields and intractable black tar due to polymerization and isoimide formation[2]. This guide deconstructs the synthesis into a self-validating, two-step system, emphasizing causality, thermodynamic control, and modern Lewis acid-mediated cyclization techniques to ensure high-purity yields.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 1-(pyridin-2-ylmethyl)pyrrole-2,5-dione relies on a two-step linear pathway:

-

Amidation (Ring-Opening): Nucleophilic acyl substitution of maleic anhydride by 2-(aminomethyl)pyridine.

-

Cyclodehydration (Ring-Closure): Intramolecular condensation of the resulting maleamic acid to form the closed maleimide ring.

The critical bottleneck is the ring-closure. Because the parent amine (2-(aminomethyl)pyridine) is attached to an aliphatic carbon (the methylene bridge), the resulting maleamic acid is highly susceptible to side reactions under traditional dehydrating conditions[2]. To circumvent this, we employ a modern Hexamethyldisilazane (HMDS) and Zinc Chloride (ZnCl₂) catalytic system. ZnCl₂ acts as a Lewis acid to activate the carbonyl, while HMDS serves as a mild silylating and dehydrating agent, suppressing isoimide formation[3].

Fig 1. Logical synthesis pathway from precursors to the target maleimide.

Quantitative Data: Cyclization Methodology Comparison

Selecting the correct cyclization method is the most consequential decision in this workflow. The table below summarizes the empirical data comparing traditional and modern approaches for aliphatic maleimides.

| Cyclization Method | Reagents & Conditions | Avg. Yield (%) | Reaction Time | Purity & Byproduct Profile |

| Thermal Azeotropic | Toluene, Dean-Stark, p-TsOH, 110°C | 30 - 40% | 12 - 24 h | Moderate; high risk of thermal polymerization[2]. |

| Chemical (Traditional) | Acetic Anhydride, Sodium Acetate, 80°C | 20 - 35% | 2 - 4 h | Low; generates dark purple/black tarry byproducts[2]. |

| Lewis Acid/Silylation | HMDS, ZnCl₂, Toluene, 80°C | 75 - 85% | 4 - 6 h | High; clean conversion, easily purified via chromatography[3]. |

| Deep Eutectic Solvent | ChCl/ZnCl₂ DES, 80°C | 70 - 80% | 2 - 4 h | High; green chemistry approach utilizing zinc-zincate species[4]. |

Experimental Workflows & Self-Validating Protocols

Fig 2. Step-by-step experimental workflow for synthesis and purification.

Protocol 1: Synthesis of the Maleamic Acid Intermediate

Objective: Form (Z)-4-oxo-4-((pyridin-2-ylmethyl)amino)but-2-enoic acid via highly controlled nucleophilic addition.

Causality Note: The reaction is highly exothermic. Performing this at 0°C prevents the premature thermal polymerization of the maleic double bond. Dichloromethane (DCM) or Diethyl Ether is chosen as the solvent because the starting materials are soluble, but the highly polar, zwitterionic maleamic acid product is not. This spontaneous precipitation drives the reaction equilibrium to absolute completion and prevents double-addition artifacts.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of maleic anhydride (e.g., 9.8 g, 100 mmol) in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

-

Addition: Dissolve 1.0 equivalent of 2-(aminomethyl)pyridine (10.8 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the maleic anhydride solution over 30-45 minutes using an addition funnel.

-

Maturation: A thick white precipitate will begin forming almost immediately. Once the addition is complete, remove the ice bath and let the slurry stir at room temperature for 2 hours.

-

Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 50 mL of cold DCM to remove unreacted starting materials.

-

Drying: Dry the solid in a vacuum oven at 40°C overnight.

Validation Checkpoint: The intermediate should be a stark white powder. An FT-IR spectrum must show a broad O-H stretch (~3300 cm⁻¹) and distinct amide I (1650 cm⁻¹) and amide II (1550 cm⁻¹) bands, confirming successful ring opening.

Protocol 2: Lewis Acid-Mediated Cyclodehydration

Objective: Dehydrate the maleamic acid to form 1-(pyridin-2-ylmethyl)pyrrole-2,5-dione without inducing polymerization.

Causality Note: HMDS acts as a dual-purpose reagent. It silylates the carboxylic acid, transforming it into a superior leaving group, while simultaneously protecting the amide nitrogen. ZnCl₂ coordinates to the carbonyl oxygen, increasing its electrophilicity and drastically lowering the activation energy required for the intramolecular nucleophilic attack[3][4].

Step-by-Step Procedure:

-

Setup: Suspend 10.0 g of the synthesized maleamic acid intermediate in 100 mL of anhydrous toluene in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Catalyst Addition: Add 0.5 equivalents of anhydrous Zinc Chloride (ZnCl₂) and 1.5 equivalents of Hexamethyldisilazane (HMDS). Note: ZnCl₂ is highly hygroscopic; weigh it rapidly in a dry environment.

-

Reflux: Heat the mixture to 80°C under an inert nitrogen atmosphere. The suspension will gradually turn into a homogenous, slightly yellow solution as the cyclization proceeds. Maintain heating for 4 to 6 hours.

-

Quenching: Cool the reaction to room temperature. Quench the unreacted HMDS and silyl esters by slowly adding 50 mL of 0.1 M HCl, followed by 50 mL of distilled water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers (Toluene + Ethyl Acetate).

-

Washing & Drying: Wash the combined organic layer with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 3:1 to 1:1 gradient) to isolate the pure maleimide.

Validation Checkpoint: Successful cyclization is definitively confirmed by ¹H NMR (CDCl₃). Look for the appearance of a sharp, characteristic singlet at ~6.7 ppm corresponding to the two equivalent vinylic protons of the maleimide ring, and the complete disappearance of the broad carboxylic acid proton.

References

1.[2] WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents. Available at: 2.[1] Maleimide - general description and preparation - Georganics. Available at: 3.[3] Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - Beilstein Journals. Available at: 4.[4] ZnCl2-Based Deep Eutectic Solvent as Solvent-Catalyst in the Michael Addition Reaction of Pyrrole to Maleimide - PMC. Available at:

Sources

- 1. Maleimide - general description and preparation - Georganics [georganics.sk]

- 2. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 3. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]

- 4. ZnCl2-Based Deep Eutectic Solvent as Solvent-Catalyst in the Michael Addition Reaction of Pyrrole to Maleimide - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of N-(2-Pyridylmethyl)maleimide Scaffolds: A Technical Guide to Biological Activity and Bioconjugation

Executive Summary

As a Senior Application Scientist navigating the complexities of targeted drug delivery and medicinal chemistry, I frequently encounter the need for molecular scaffolds that offer both high reactivity and functional versatility. The N-(2-pyridylmethyl)maleimide scaffold represents a privileged chemical architecture in this regard. By combining the highly reactive, thiol-selective Michael acceptor properties of the maleimide ring with the robust metal-coordination and hydrogen-bonding capabilities of the 2-pyridylmethyl moiety, this scaffold serves as a cornerstone for developing antimicrobial agents, cytotoxic therapeutics, and advanced Antibody-Drug Conjugates (ADCs).

This whitepaper provides an in-depth technical analysis of the biological activities, synthetic recyclization pathways, and bioconjugation protocols associated with N-(2-pyridylmethyl)maleimide derivatives.

Core Biological Activities & Mechanisms of Action

The biological activity of N-substituted maleimides is fundamentally rooted in their electrophilicity. The maleimide ring acts as a potent Michael acceptor, readily forming stable thioether bonds with the sulfhydryl groups of cysteine residues in active proteins and enzymes.

Antimicrobial and Antifungal Efficacy

In microbiological contexts, this reactivity translates to significant antimicrobial efficacy. Studies evaluating the 1[1] demonstrate that these compounds effectively inhibit the growth of pathogens like Escherichia coli and Bacillus subtilis. The mechanism relies on the covalent modification of critical thiol-containing enzymes on the bacterial cell membrane, which irreversibly disrupts cell wall synthesis and metabolic functions.

Cytotoxicity via Iron Deprivation

When functionalized with a pyridyl group, the scaffold gains the ability to coordinate metal ions, unlocking potent cytotoxic pathways. For instance, [2] exhibit profound cytotoxicity against HeLa cancer cell lines. The mechanism of action is driven by iron deprivation; the 2-pyridylmethyl moiety acts as a multidentate ligand that chelates intracellular iron, starving the tumor cells of this essential nutrient and inducing apoptosis.

Synthetic Versatility: Recyclization to Bioactive Heterocycles

Beyond direct biological activity, these scaffolds serve as critical building blocks. The electron-withdrawing nature of the imide carbonyls activates the C=C double bond, making it highly susceptible to nucleophilic attack.

When reacted with 1,3-S,N-binucleophiles such as thioacetamide, the maleimide undergoes a fascinating recyclization cascade. As documented in recent literature on the 2 [3], the process yields pyrrolo[3,4-c]pyridines—a class of hydrogenated heterocyclic systems renowned for their broad spectrum of pharmacological activities, including analgesic and antitumor properties [4].

Recyclization of N-substituted maleimides to form bioactive pyrrolo[3,4-c]pyridines.

Quantitative Data & Comparative Analysis

To contextualize the utility of these scaffolds, the following table summarizes the comparative biological and chemical activities of various N-substituted maleimide derivatives based on empirical data.

Table 1: Comparative Biological and Chemical Activity of N-Substituted Maleimide Scaffolds

| Scaffold Type | Primary Target / Application | Observed Activity / Metric | Mechanistic Pathway |

| N-Alkyl/Aryl Maleimides | Bacterial strains (E. coli) | 15 mm Zone of Inhibition | Covalent modification of membrane-bound thiol enzymes |

| N-(2-Pyridylmethyl)maleimide | HeLa Cancer Cell Lines | IC50 < 10 µM | Intracellular iron deprivation via metal chelation |

| Pyrrolo[3,4-c]pyridine Adducts | Various (Antitumor/Analgesic) | Scaffold-dependent | DNA intercalation / Kinase inhibition |

| Bifunctional Maleimide Linkers | Antibody-Drug Conjugates | >95% Conjugation Efficiency | Michael addition to cysteines + metal coordination |

Experimental Protocol: Site-Specific Bioconjugation for ADCs

The maleimide group is the gold standard for cysteine-selective bioconjugation. The addition of the 2-pyridylmethyl group provides a built-in chelator for radiometals or a handle for further functionalization, making it an ideal bifunctional linker for antibody-targeted therapies [2].

The following protocol outlines a self-validating workflow for conjugating an N-(2-pyridylmethyl)maleimide derivative to a monoclonal antibody (mAb).

Step 1: Controlled Disulfide Reduction

-

Action: Incubate the monoclonal antibody (10 mg/mL in PBS, pH 7.4) with 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) for 90 minutes at 37°C.

-

Causality: TCEP selectively reduces interchain disulfide bonds to generate reactive sulfhydryl (-SH) groups. Unlike Dithiothreitol (DTT), TCEP lacks thiols and will not competitively react with the maleimide scaffold in subsequent steps, preventing yield loss.

-

Self-Validation: Perform an Ellman’s reagent (DTNB) assay. A successful reduction will yield a quantifiable absorbance spike at 412 nm, confirming the exact number of free thiols per mAb (Target: 2-4 thiols/mAb).

Step 2: Electrophilic Conjugation

-

Action: Add a 5-fold molar excess of the N-(2-pyridylmethyl)maleimide linker (dissolved in 5% v/v DMSO) to the reduced mAb. Stir gently for 2 hours at room temperature (pH 6.5–7.0).

-

Causality: Maintaining a slightly acidic to neutral pH (6.5–7.0) ensures the reaction is kinetically driven toward the highly nucleophilic thiolate anions rather than primary amines (lysines), which require a pH > 8.0 to become reactive. This guarantees site-specificity.

-

Self-Validation: Analyze an aliquot via Hydrophobic Interaction Chromatography (HIC) or ESI-TOF Mass Spectrometry. The disappearance of the unconjugated mAb peak and a corresponding mass shift validates covalent attachment.

Step 3: Quenching and Purification

-

Action: Quench the reaction with excess L-cysteine (10 mM final concentration) for 15 minutes, followed by size-exclusion chromatography (SEC) using a PD-10 column.

-

Causality: Free L-cysteine rapidly consumes any unreacted maleimide electrophiles, preventing off-target cross-linking or toxicity in downstream biological assays. SEC isolates the high-molecular-weight conjugate from small-molecule quenchers and DMSO.

-

Self-Validation: Measure the A280/A260 ratio of the eluate to confirm protein recovery and purity, ensuring no small-molecule aggregates remain.

Bioconjugation workflow of N-(2-pyridylmethyl)maleimide to monoclonal antibodies.

References

- Synthesis and Antimicrobial Activities of Eleven N-Substituted Maleimides.Malaysian Journal of Analytical Sciences.

- Synthesis of 1,3,5-cis,cis-Triaminocyclohexane N-Pyridyl Derivatives as Potential Antitumor Agents.The Journal of Organic Chemistry (ACS Publications).

- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.MDPI.

- Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems.PMC.

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Mechanistic Protocol

Introduction & Strategic Utility

1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione, commonly referred to as N-(2-pyridylmethyl)maleimide, is a highly versatile bifunctional building block in organic synthesis, bioconjugation, and materials science. The molecule features two critical domains:

-

The Maleimide Core: An electron-deficient alkene that serves as an exceptional Michael acceptor, reacting rapidly and selectively with nucleophiles such as thiols (e.g., cysteine residues in proteins) at physiological pH.

-

The Pyridin-2-ylmethyl Motif: A basic, nitrogen-containing heterocycle that provides a robust coordination site for transition metals and acts as a functional handle for further derivatization.

Synthesizing N-substituted maleimides requires overcoming a specific thermodynamic hurdle: the intermediate maleamic acid is prone to isomerization into the unreactive, trans-configured fumaric acid derivative upon heating. This guide details the causality behind reagent selection and provides two self-validating protocols to ensure high-fidelity cyclodehydration.

Mechanistic Insights & Experimental Causality

The synthesis is a classic two-step sequence: Amidation (Ring Opening) followed by Cyclodehydration (Ring Closure) [1].

Step 1: Amidation (Formation of the Maleamic Acid)

The reaction initiates with the nucleophilic attack of the primary amine (2-picolylamine) on one of the highly electrophilic carbonyl carbons of maleic anhydride.

-

Causality of Solvent Choice: The reaction is deliberately conducted in non-polar or moderately polar aprotic solvents (such as dichloromethane or diethyl ether). While the starting materials are highly soluble in these solvents, the resulting N-(pyridin-2-ylmethyl)maleamic acid is highly polar and zwitterionic. Consequently, the intermediate spontaneously precipitates out of solution[2]. This precipitation is a self-validating visual cue that drives the equilibrium forward and allows for isolation via simple filtration, bypassing complex chromatography[3].

Step 2: Cyclodehydration (Imidization)

Closing the ring requires the removal of water. If heated without activating agents, the maleamic acid will isomerize to the trans-isomer, preventing cyclization. We present two distinct methods to overcome this:

-

Method A (The Classic Approach - Acetic Anhydride/Sodium Acetate): Acetic anhydride (

) reacts with the carboxylic acid to form a highly reactive mixed anhydride. Anhydrous sodium acetate ( -

Method B (The Mild/High-Yield Approach - HMDS/ZnCl₂): Hexamethyldisilazane (HMDS) acts as both a silylating agent and a water scavenger, while Zinc Chloride (

) functions as a Lewis acid to coordinate and activate the carbonyl oxygen. This method drastically suppresses polymerization and isomerization, making it superior for sensitive substrates or when maximizing yield is critical[4][5].

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione.

Quantitative Method Comparison

Before proceeding, select the cyclodehydration method that best fits your laboratory setup and purity requirements.

| Parameter | Method A ( | Method B (HMDS / |

| Typical Yield | 65% – 75% | 85% – 95% |

| Reaction Temperature | 85 °C – 95 °C | 80 °C – 110 °C (Solvent Reflux) |

| Reaction Time | 2 Hours | 1.5 – 2 Hours |

| Primary Byproducts | Isoimides, trace oligomers | Minimal (Siloxane byproducts easily removed) |

| Workup Complexity | Moderate (Aqueous extraction) | Low (Direct filtration/concentration) |

| Best Suited For | Standard scale-up, robust labs | High-purity needs, sensitive derivatives |

Step-by-Step Experimental Protocols

Part 1: Synthesis of N-(pyridin-2-ylmethyl)maleamic acid (Intermediate)

Reagents:

-

Maleic Anhydride: 1.96 g (20.0 mmol)

-

2-Picolylamine (2-(Aminomethyl)pyridine): 2.16 g (20.0 mmol)

-

Dichloromethane (DCM) or Diethyl Ether: 40 mL

Procedure:

-

Preparation: Dissolve 1.96 g of maleic anhydride in 20 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar[1].

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The reaction is highly exothermic; cooling prevents localized hot spots that could lead to premature ring-opening polymerization.

-

Addition: Dissolve 2.16 g of 2-picolylamine in 20 mL of DCM. Add this solution dropwise to the maleic anhydride solution over 15 minutes using an addition funnel.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A thick white/pale-yellow precipitate will form as the zwitterionic maleamic acid drops out of solution[2].

-

Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove unreacted starting materials.

-

Drying: Dry the solid under a high vacuum for 2 hours. The intermediate is generally >95% pure and should be used directly in Part 2 without further purification.

Part 2: Cyclodehydration (Choose Method A or B)

Method A: Acetic Anhydride and Sodium Acetate Protocol[1][3]

-

Setup: In a 100 mL round-bottom flask, suspend 15.0 mmol of the synthesized N-(pyridin-2-ylmethyl)maleamic acid in 24 mL of acetic anhydride.

-

Catalysis: Add 0.82 g (10.0 mmol) of anhydrous sodium acetate to the suspension.

-

Heating: Attach a reflux condenser and heat the mixture in an oil bath at 85–95 °C for 2 hours with vigorous stirring. The suspension will gradually turn into a homogenous, dark solution as the maleimide forms and dissolves.

-

Quenching: Remove from heat and allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice/water to hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous

(until -

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione. Purify via recrystallization (ethanol/water) or silica gel chromatography if necessary.

Method B: HMDS and Zinc Chloride Protocol[4][5]

-

Setup: In a 100 mL round-bottom flask, suspend 15.0 mmol of the maleamic acid intermediate in 40 mL of anhydrous toluene (or benzene).

-

Activation: Add 3.06 g (22.5 mmol, 1.5 eq) of anhydrous

to the flask. Stir for 10 minutes. -

Silylation: Add 3.63 g (22.5 mmol, 1.5 eq) of Hexamethyldisilazane (HMDS) dropwise via syringe. Causality: HMDS reacts with the water generated during cyclization, driving the reaction thermodynamically and preventing hydrolysis of the product.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) for 1.5 to 2 hours.

-

Workup: Cool the reaction to room temperature. The mixture can be filtered directly through a short pad of silica gel (eluting with ethyl acetate) to remove the zinc salts and siloxane byproducts.

-

Concentration: Evaporate the solvent under reduced pressure to afford the highly pure target maleimide.

References

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides Source: Taylor & Francis Online URL:[Link]

-

Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

- US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides Source: Google Patents URL

-

Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant Source: PMC - NIH URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]

- 5. Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - PMC [pmc.ncbi.nlm.nih.gov]

Thiol-Michael Addition Procedures Using N-(pyridin-2-ylmethyl)maleimide: A Comprehensive Technical Guide

Executive Summary

This application note details the operational frameworks for utilizing N-(pyridin-2-ylmethyl)maleimide (hereafter referred to as Py-Mal ) in chemoselective Thiol-Michael additions. Unlike standard alkyl maleimides, Py-Mal incorporates a pyridine moiety that serves dual functions: it acts as a solubilizing group in aqueous media and provides a latent coordination site for transition metals (e.g., Tc-99m, Re, Pt) in radiopharmaceutical and theranostic applications.

This guide moves beyond generic protocols, offering optimized workflows for conjugating Py-Mal to cysteine-containing peptides and proteins. It addresses the specific kinetic considerations introduced by the pyridine ring and provides strategies to mitigate retro-Michael instability.

Chemical Basis & Mechanism[1]

The Reagent: N-(pyridin-2-ylmethyl)maleimide

-

Molecular Formula: C

H -

Key Feature: The electron-deficient maleimide double bond is susceptible to nucleophilic attack by thiolates.[1][2][3] The pyridine ring, linked via a methylene bridge, remains spectator during conjugation but alters the physicochemical properties (solubility, pKa) of the final adduct.

Reaction Mechanism

The reaction proceeds via a 1,4-conjugate addition (Michael addition). The thiolate anion (RS⁻) attacks the β-carbon of the maleimide, generating an enolate intermediate which is rapidly protonated to form the stable succinimide thioether.

Figure 1: Mechanistic pathway of Thiol-Michael addition. The reaction rate is strictly dependent on the concentration of the thiolate anion.

Critical Experimental Considerations

pH Control: The "Goldilocks" Zone

The reaction requires the thiol to be deprotonated (thiolate form), but high pH promotes maleimide hydrolysis (ring-opening to maleamic acid), rendering the reagent unreactive.

-

Why: At pH 7.0, the reaction rate of maleimides with thiols is ~1000x faster than with amines (lysine), ensuring site specificity.[3]

-

Pyridine Effect: The pyridine nitrogen (pKa ~5.2) is mostly unprotonated at pH 7.0. It does not significantly catalyze the hydrolysis of the maleimide ring under these conditions, but it improves solubility compared to N-phenyl analogs.

Solvent Compatibility

Py-Mal is moderately soluble in water but stable stock solutions should be prepared in organic solvents.

-

Recommended Stock Solvent: Anhydrous DMSO or DMF.[5]

-

Aqueous Buffer: PBS (Phosphate Buffered Saline) or HEPES.[6] Avoid amine-containing buffers (Tris, Glycine) if working at pH > 7.5 to prevent competing aminolysis.

Detailed Protocols

Protocol A: Preparation of Stock Solutions

Objective: Prepare stable, concentrated Py-Mal for downstream conjugation.

-

Weighing: Weigh approximately 5 mg of N-(pyridin-2-ylmethyl)maleimide.

-

Dissolution: Dissolve in anhydrous DMSO to achieve a concentration of 10 mM .

-

Calculation: Mass (mg) / MW (188.18 g/mol ) = Moles. Moles / 0.010 M = Volume (L).

-

-

Storage: Aliquot into small amber vials (single-use). Store at -20°C under argon/nitrogen.

-

Stability Note: Maleimides in DMSO are stable for 1-2 months at -20°C. Discard if the solution turns cloudy or yellow.

-

Protocol B: Conjugation to Cysteine-Containing Proteins

Objective: Site-specific labeling of a protein (e.g., Antibody or BSA) with Py-Mal.

Materials:

-

Target Protein (1–5 mg/mL in PBS, pH 7.2)

-

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

-

Py-Mal Stock Solution (10 mM in DMSO)

-

Desalting Columns (e.g., Zeba Spin or PD-10)

Step-by-Step Workflow:

-

Disulfide Reduction (Optional but Recommended):

-

If the target cysteines are oxidized (disulfides), add TCEP to the protein solution at a 2–5 molar excess relative to the disulfide content.

-

Incubate for 30 minutes at Room Temperature (RT).

-

Note: TCEP does not react with maleimides, so it does not need to be removed before conjugation (unlike DTT).

-

-

Conjugation Reaction:

-

Add the Py-Mal stock to the reduced protein solution.

-

Stoichiometry: Use 10–20 molar equivalents of Py-Mal over the protein concentration.

-

Solvent Limit: Ensure the final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

-

Incubation: Mix gently and incubate for 2 hours at RT or Overnight at 4°C . Protect from light.[5]

-

-

Quenching (Safety Stop):

-

Add excess thiol (e.g., 10 mM L-Cysteine or Mercaptoethanol) to consume unreacted maleimide. Incubate for 15 mins.

-

-

Purification:

-

Remove excess Py-Mal and quenchers using a desalting column equilibrated with PBS.

-

Collect the flow-through (Conjugated Protein).

-

Protocol C: Post-Conjugation Metal Coordination (Advanced)

Objective: Utilize the pyridine handle to coordinate a metal ion (e.g., for radiolabeling).

-

Pre-Conjugation Check: Ensure the protein-Py-Mal conjugate is in a non-coordinating buffer (HEPES or MES; avoid Phosphate if the metal precipitates with phosphate).

-

Metal Addition: Add the metal precursor (e.g.,

for Tc/Re) to the conjugate. -

Incubation: Incubate at 37°C for 30–60 minutes.

-

Note: The pyridine nitrogen and the thioether sulfur (or nearby backbone amides) often form a tridentate chelate, stabilizing the metal complex.

-

Data Analysis & Characterization

Determining Degree of Labeling (DOL)

Since Py-Mal is not inherently fluorescent, use Ellman’s Reagent (DTNB) to quantify the loss of free thiols.

Table 1: Ellman's Assay Interpretation

| Parameter | Calculation / Observation | Interpretation |

| Initial Thiols | Absorbance at 412 nm (Control) | Baseline cysteine availability. |

| Final Thiols | Absorbance at 412 nm (Conjugate) | Remaining unreacted cysteines. |

| Conjugation Efficiency | % of thiols successfully modified. |

Mass Spectrometry

Intact protein LC-MS (ESI-TOF) is the gold standard.

-

Expected Mass Shift: +188.18 Da per Py-Mal conjugation.

-

Observation: Look for the disappearance of the native mass peak and the appearance of +188, +376, etc. species.

Troubleshooting Guide

Figure 2: Diagnostic workflow for optimizing conjugation efficiency.

Common Issues:

-

Precipitation: The pyridine ring is hydrophobic in basic media. If precipitation occurs, lower the protein concentration or increase DMSO to 10%.

-

Reversibility: Thiol-maleimide bonds can undergo retro-Michael exchange in plasma. If stability is an issue, consider hydrolyzing the succinimide ring (raise pH to 9.0 for 1 hour post-conjugation) to "lock" the conjugate, though this may affect the pyridine's coordination ability.

References

-

Mechanism of Thiol-Michael Addition: Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. [Link]

-

Maleimide Hydrolysis & Stability: Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. [Link]

-

Pyridine-Maleimide Synthesis & Applications: Canalle, L. A., et al. (2011). "Polypeptide-polymer bioconjugates via thiol-maleimide chemistry." Chemical Society Reviews. [Link]

-

General Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

Solid-phase synthesis applications of pyrrole-2,5-dione derivatives

Application Note: Solid-Phase Synthesis Applications of Pyrrole-2,5-dione Derivatives

Abstract

Pyrrole-2,5-diones (maleimides) are privileged structures in drug discovery and bioconjugation. Beyond their classical role as cysteine-selective linkers in Antibody-Drug Conjugates (ADCs), they serve as versatile dienophiles in Diels-Alder cycloadditions and electrophilic scaffolds for peptidomimetics. This guide details the solid-phase synthesis (SPS) of maleimide libraries, focusing on on-resin cyclization strategies, 3,4-functionalization, and their application as "Next-Generation Maleimide" (NGM) linkers.

Core Synthesis: On-Resin Construction of the Maleimide Scaffold

The primary challenge in synthesizing maleimides on solid support is the cyclodehydration of the intermediate maleamic acid without prematurely cleaving the resin linker or degrading sensitive moieties.

Mechanism & Causality

The synthesis typically proceeds via the reaction of a resin-bound primary amine with maleic anhydride. This forms an open-chain maleamic acid.

-

Why it fails: Direct thermal cyclization (used in solution phase) is often too harsh for peptide resins.

-

The Solution: Chemical dehydration using acetic anhydride (

) and sodium acetate (NaOAc) is the gold standard for SPS. The base (NaOAc) catalyzes the formation of an isoimide intermediate, which rearranges to the thermodynamically stable maleimide.

Protocol 1: General Synthesis of Resin-Bound Maleimides

Reagents:

-

Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Trityl-Cl (for C-terminal acids).

-

Acylating Agent: Maleic anhydride (or substituted derivatives like 2,3-dimethylmaleic anhydride).

-

Cyclization Cocktail: Acetic anhydride (

) / Diisopropylethylamine (DIPEA) / Sodium Acetate (NaOAc).

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell 100 mg Rink Amide resin in DCM (30 min).

-

Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash with DMF (3x), DCM (3x).

-

-

Maleamic Acid Formation:

-

Dissolve Maleic Anhydride (10 eq) in anhydrous DMF.

-

Add to resin and shake for 2 hours at room temperature.

-

QC Check: Kaiser Test will be negative (yellow) if acylation is complete. The resin now holds the maleamic acid.

-

-

Cyclodehydration (The Critical Step):

-

Wash resin with DMF (3x).[1]

-

Add 10 eq NaOAc and 10 eq Acetic Anhydride in DMF.

-

Heat to 60°C for 6 hours (or 80°C for 2 hours if resin allows).

-

Note: For acid-sensitive resins (e.g., 2-Cl-Trityl), avoid excessive heat; use HMDS/ZnCl2 as an alternative mild cyclization agent [1].

-

-

Cleavage (If isolating the small molecule):

-

Treat with 95% TFA / 2.5% TIS / 2.5%

for 1 hour. -

Precipitate in cold diethyl ether.

-

Library Generation: Functionalization of the Core

Once the maleimide is established on the resin, it acts as a potent electrophile (Michael acceptor) or dienophile.

A. Diels-Alder Cycloadditions (Scaffold Diversity)

Maleimides react rapidly with furans and dienes. On solid phase, this reaction is used to generate bicyclic pharmacophores.

Protocol:

-

Suspend resin-bound maleimide in Toluene or 1,4-Dioxane (swells polystyrene resins well).

-

Add Furan derivative (20 eq) (e.g., furfuryl alcohol, furan-2-carboxylate).

-

Heat at 70°C for 12–24 hours.

-

Validation: The reaction is reversible (Retro-Diels-Alder) at high temperatures. Do not heat above 90°C during cleavage or workup.

B. Synthesis of 3-Aminomaleimides (Fluorescent Probes)

3-substituted maleimides are highly fluorescent and useful as biological probes.

Protocol:

-

Start with 2,3-Dibromomaleic anhydride in Step 2 of Protocol 1.

-

Following cyclization, the resin holds a 3,4-dibromomaleimide.

-

Nucleophilic Substitution: Add primary amine (5 eq) in DMF with DIPEA (5 eq). Shake at RT for 1 hour.

-

Result: The amine displaces one bromine selectively to form the 3-amino-4-bromo-maleimide (highly fluorescent).

Application: Bioconjugation & "Next-Gen" Linkers

Standard maleimides form thioethers with cysteines that can undergo "retro-Michael" exchange in blood plasma, leading to off-target toxicity. Next-Generation Maleimides (NGMs) , such as dithiomaleimides or dibromomaleimides, allow for disulfide bridging—reconnecting the disulfide bond of an antibody to lock the drug conjugate.[2][3]

Workflow Visualization

Caption: Figure 1. General workflow for the solid-phase synthesis and functionalization of maleimide scaffolds.

Data Summary: Reaction Conditions

| Reaction Type | Reagents | Temperature | Time | Critical Note |

| Acylation | Maleic Anhydride (10eq), DMF | 25°C | 2 h | Ensure amine is deprotected. |

| Cyclization | 60–80°C | 4–6 h | High temp required for ring closure. | |

| Diels-Alder | Furan (20eq), Toluene | 70°C | 12 h | Reversible; avoid high heat later. |

| Thiol-Click | Cysteine-Peptide, PBS (pH 7.2) | 25°C | 1 h | pH > 8.0 causes ring hydrolysis. |

| Cleavage | 95% TFA / TIS / | 25°C | 1 h | Maleimide ring is acid stable. |

References

-

Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles... Using a Supported Selenium Resin. Source: ACS Publications. URL:[Link]

-

Development of Novel Maleimide Reagents for Protein Modification. Source: UCL Discovery (Thesis). URL:[Link]

-

Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides. Source: PMC (PubMed Central). URL:[Link]

- Method of preparation of maleimides by thermal cyclization of maleamic acids.

Sources

Application Note: Fluorescence Quenching & Turn-On Assays using Pyridine-Maleimide Conjugates

This Application Note is designed for senior researchers and drug development professionals focusing on advanced thiol-detection methodologies. It details the use of Pyridine-Maleimide conjugates , specifically focusing on Polypyridine-Metal (e.g., Rhenium, Iridium) Maleimide complexes and Organic Pyridyl-Maleimide fluorophores . These systems offer superior photostability and large Stokes shifts compared to traditional fluorescein-based probes.

Abstract & Core Principle